molecular formula C21H15F3N4O B11277542 N-(4-{7-Methylimidazo[12-A]pyrimidin-2-YL}phenyl)-2-(trifluoromethyl)benzamide

N-(4-{7-Methylimidazo[12-A]pyrimidin-2-YL}phenyl)-2-(trifluoromethyl)benzamide

Cat. No.: B11277542
M. Wt: 396.4 g/mol
InChI Key: HUNFZAFGGFDQEI-UHFFFAOYSA-N
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Description

N-(4-{7-Methylimidazo[12-A]pyrimidin-2-YL}phenyl)-2-(trifluoromethyl)benzamide: is a synthetic organic compound known for its unique structure and potential applications in various scientific fields. This compound features a complex molecular framework that includes an imidazo[12-A]pyrimidine ring, a phenyl group, and a trifluoromethyl-substituted benzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{7-Methylimidazo[12-A]pyrimidin-2-YL}phenyl)-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. The initial step often includes the formation of the imidazo[12-A]pyrimidine core, followed by the introduction of the phenyl group through a coupling reaction. The final step involves the attachment of the trifluoromethylbenzamide group under specific reaction conditions, such as the use of a suitable catalyst and solvent.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the imidazo[12-A]pyrimidine ring.

    Reduction: Reduction reactions can occur at the carbonyl group of the benzamide moiety.

    Substitution: The phenyl and trifluoromethyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

Biology: In biological studies, it serves as a probe to investigate molecular interactions and pathways due to its unique structural features.

Industry: In the industrial sector, the compound can be utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-{7-Methylimidazo[12-A]pyrimidin-2-YL}phenyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are crucial to understanding its effects.

Comparison with Similar Compounds

  • N-(4-{7-Methylimidazo[12-A]pyrimidin-2-YL}phenyl)-2-(trifluoromethyl)benzamide
  • N-(4-{7-Methylimidazo[12-A]pyrimidin-2-YL}phenyl)-2-(difluoromethyl)benzamide
  • N-(4-{7-Methylimidazo[12-A]pyrimidin-2-YL}phenyl)-2-(fluoromethyl)benzamide

Comparison: The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct electronic and steric properties compared to its analogs. This difference can significantly influence its reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C21H15F3N4O

Molecular Weight

396.4 g/mol

IUPAC Name

N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]-2-(trifluoromethyl)benzamide

InChI

InChI=1S/C21H15F3N4O/c1-13-10-11-28-12-18(27-20(28)25-13)14-6-8-15(9-7-14)26-19(29)16-4-2-3-5-17(16)21(22,23)24/h2-12H,1H3,(H,26,29)

InChI Key

HUNFZAFGGFDQEI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4C(F)(F)F

Origin of Product

United States

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